N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
CAS No.: 109912-28-9
Cat. No.: VC20748849
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109912-28-9 |
---|---|
Molecular Formula | C15H19N3O |
Molecular Weight | 257.33 g/mol |
IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
Standard InChI | InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 |
Standard InChI Key | VMLPCYUUEHZGKL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 |
Canonical SMILES | COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 |
Introduction
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is a substituted ethanediamine derivative with a molecular formula of and a molecular weight of 257.33 g/mol . Its structure combines a pyridine ring, a 4-methoxybenzyl group, and an ethanediamine backbone, making it a versatile intermediate in organic synthesis and pharmacological research.
Synthesis Methods
The synthesis typically involves nucleophilic substitution reactions:
-
Starting Materials: 4-Methoxybenzylamine and 2-chloropyridine.
-
Reaction Conditions:
-
Base (e.g., NaOH or KCO) in ethanol or methanol under reflux.
-
Purification via recrystallization or chromatography.
-
A simplified pathway:
Industrial production may use continuous flow reactors to optimize yield.
Physical and Chemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume